molecular formula C9H11N3O2S B3007089 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide CAS No. 1871775-41-5

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide

Cat. No.: B3007089
CAS No.: 1871775-41-5
M. Wt: 225.27
InChI Key: QEOLKJMDYUZTMS-UHFFFAOYSA-N
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Description

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol . This compound is characterized by the presence of a cyano group, an ethyl group, a methyl group, and a pyridine-3-sulfonamide moiety. It is used as a building block in various chemical syntheses and has applications in scientific research and industry.

Preparation Methods

The synthesis of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of pyridine-3-sulfonamide with ethyl iodide and methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or sulfonamide group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: Hydrolysis of the cyano group can lead to the formation of carboxylic acids or amides under acidic or basic conditions.

Scientific Research Applications

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The cyano group and sulfonamide moiety can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide can be compared with other similar compounds such as:

    5-Cyano-N-ethyl-N-methylpyridine-2-sulfonamide: Similar structure but with the sulfonamide group at the 2-position instead of the 3-position.

    5-Cyano-N-ethyl-N-methylpyridine-4-sulfonamide: Similar structure but with the sulfonamide group at the 4-position.

    5-Cyano-N-ethyl-N-methylpyridine-3-carboxamide: Similar structure but with a carboxamide group instead of the sulfonamide group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .

Biological Activity

5-Cyano-N-ethyl-N-methylpyridine-3-sulfonamide (CEMPS) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a cyano group and sulfonamide functionality. Its chemical structure can be represented as follows:

  • Chemical Formula : C₉H₁₄N₄O₂S
  • CAS Number : 1871775-41-5

The biological activity of CEMPS is largely attributed to its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : CEMPS has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : The compound may act on receptors associated with neurological functions, potentially influencing conditions such as anxiety and cognitive disorders .

Antimicrobial Activity

CEMPS has been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in the following table:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus6.25
Escherichia coli12.5
Pseudomonas aeruginosa12.5
Bacillus subtilis6.25

These results suggest that CEMPS could be a promising candidate for developing new antimicrobial agents .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of CEMPS, particularly against RNA viruses. Preliminary data suggest that it may inhibit viral replication pathways, although further research is required to elucidate the exact mechanisms involved .

Anti-inflammatory Effects

CEMPS has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammatory markers and edema, indicating its potential use in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by Brycki et al. found that CEMPS derivatives exhibited broad-spectrum antimicrobial activity, with notable efficacy against resistant strains of bacteria .
  • Neurological Applications : Research indicates that sulfonamide derivatives, including CEMPS, may serve as effective agents in treating neurological disorders due to their ability to modulate neurotransmitter systems .
  • Inflammatory Disease Models : In vivo studies demonstrated that CEMPS significantly reduced paw edema in CFA-induced models, suggesting its potential application in treating conditions like arthritis .

Comparative Analysis with Similar Compounds

CEMPS shares structural similarities with other pyridine-based sulfonamides known for their biological activities. A comparison of their properties is provided below:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityCNS Activity
This compoundHighModerateYes
SulfanilamideModerateLowNo
N-(4-methoxyphenethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo [1,2-a] pyridineHighHighYes

This table illustrates the diverse biological activities exhibited by these compounds and highlights the potential advantages of CEMPS in therapeutic applications.

Properties

IUPAC Name

5-cyano-N-ethyl-N-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-3-12(2)15(13,14)9-4-8(5-10)6-11-7-9/h4,6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEOLKJMDYUZTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CN=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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